molecular formula C12H17NO4S B2975474 N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941970-98-5

N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2975474
CAS No.: 941970-98-5
M. Wt: 271.33
InChI Key: SFVBOCTYTFGWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941970-98-5) is a synthetic organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . As a sulfonamide derivative incorporating a 3,4-dihydro-2H-1,5-benzodioxepine moiety, this compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel anti-infective agents. Sulfonamides are a well-established class of antimicrobials that function as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) . This inhibition disrupts the folate synthesis pathway, which is essential for bacterial DNA and RNA synthesis, thereby exerting a bacteriostatic effect against a broad spectrum of Gram-positive and Gram-negative bacteria . The unique 3,4-dihydro-2H-1,5-benzodioxepine system, a seven-membered O,O-heterocycle, may influence the compound's physicochemical properties and binding affinity, potentially offering a pathway to overcome existing bacterial resistance to older sulfonamide drugs . Research into similar sulfonamide derivatives has demonstrated promising in vitro activity against various bacterial strains, including E. coli and Bacillus species, with binding free energies to DHPS as high as -8.1 kcal/mol, ranking them among top-binding ligands . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full pharmacological profile, including potency, minimum inhibitory concentration (MIC), and specific mechanism of action.

Properties

IUPAC Name

N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-2-6-13-18(14,15)10-4-5-11-12(9-10)17-8-3-7-16-11/h4-5,9,13H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVBOCTYTFGWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with a sulfonamide derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential anticonvulsant properties and effects on neural activity.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain ion channels and receptors, leading to its anticonvulsant effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the GABAergic and glutamatergic systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzodioxepine Derivatives

3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
  • Molecular Formula: C₉H₁₁NO₂ .
  • Melting Point : 81–82°C .
  • Key Differences : Replacing the sulfonamide group with an amine (-NH₂) reduces hydrogen-bonding capacity and acidity. This substitution likely decreases solubility in polar solvents compared to the sulfonamide analog.
3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid
  • Molecular Formula : C₁₀H₁₀O₄ .
  • Melting Point : 143–146°C .
  • Key Differences : The carboxylic acid (-COOH) group introduces higher polarity and acidity (pKa ~4–5) compared to the sulfonamide (pKa ~9–10). This impacts pharmacokinetic properties, such as membrane permeability and renal clearance.
6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives
  • Function : Bcl-xL protein inhibitors and pro-apoptotic agents in cancer therapy .
  • Biological Implications : Benzodioxepine derivatives may exhibit improved blood-brain barrier penetration due to increased lipophilicity from the N-propyl group.
N-{2-(Piperidin-1-yl)PhenylMethyl}-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoazocin-7-yl)Acetamide
  • Function : ROR-gamma modulators for autoimmune diseases .
  • Key Differences : The benzoazocin core introduces nitrogen atoms, while the acetamide substituent differs in steric bulk and hydrogen-bonding capacity compared to sulfonamide. This may influence target selectivity (e.g., ROR-gamma vs. other nuclear receptors).

Comparative Data Table

Compound Core Structure Substituent Molecular Weight Melting Point Biological Target
N-Propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Benzodioxepine Sulfonamide, N-propyl ~257.3 (estimated) Not reported Hypothesized: Enzymes/Receptors
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Benzodioxepine Amine 165.18 81–82°C Not specified
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid Benzodioxepine Carboxylic acid 194.18 143–146°C Not specified
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyridopyridazine Variable Varies Not reported Bcl-xL protein
Benzoazocin-acetamide derivative Benzoazocin Acetamide ~450 (estimated) Not reported ROR-gamma

Research Findings and Implications

  • Target Selectivity: Sulfonamide groups are known to interact with carbonic anhydrases and tyrosine kinases. This suggests possible applications in oncology or immunology, diverging from the Bcl-xL inhibition seen in pyridopyridazines .
  • Synthetic Accessibility : The benzodioxepine core is commercially available (e.g., Kanto Reagents), but sulfonamide functionalization may require specialized protocols, such as sulfonation followed by amine coupling .

Biological Activity

N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2SC_{12}H_{17}NO_2S, with a molecular weight of approximately 239.34 g/mol. The compound features a sulfonamide group which is known for its role in various pharmacological activities.

Biological Activity

1. Antimicrobial Properties:
this compound exhibits significant antimicrobial activity. Sulfonamides are traditionally known for their bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria. The sulfonamide moiety inhibits bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria .

2. Antifungal Activity:
Research has indicated that derivatives of benzodioxepine compounds possess antifungal properties. In particular, studies have shown that modifications to the benzodioxepine structure can enhance antifungal efficacy against common pathogens such as Candida species .

3. Anti-inflammatory Effects:
Compounds in the benzodioxepine class have been investigated for their anti-inflammatory properties. The sulfonamide group may contribute to the inhibition of inflammatory mediators, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in microorganisms and possibly modulate immune responses in host cells. The sulfonamide group acts as an analog to PABA, leading to the inhibition of dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both bacterial strains .

Case Study 2: Antifungal Activity
In a comparative study on antifungal agents, this compound exhibited a significant reduction in fungal growth at concentrations as low as 16 µg/mL against Candida albicans. This highlights its potential as an antifungal agent .

Research Findings

Recent studies have focused on the synthesis and modification of benzodioxepine derivatives to enhance their biological activity. For instance:

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobial32
This compoundAntifungal16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.